molecular formula C18H18N2O2S B11515167 2-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}quinazolin-4(1H)-one

2-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}quinazolin-4(1H)-one

Cat. No.: B11515167
M. Wt: 326.4 g/mol
InChI Key: ULFHANIAHABPFQ-UHFFFAOYSA-N
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Description

2-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1,4-DIHYDROQUINAZOLIN-4-ONE is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core, a dimethylphenoxyethyl group, and a sulfanyl linkage. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1,4-DIHYDROQUINAZOLIN-4-ONE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Dimethylphenoxyethyl Group: The dimethylphenoxyethyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinazolinone core is replaced by the dimethylphenoxyethyl moiety.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is typically formed through the reaction of a thiol with an appropriate electrophile on the quinazolinone core.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.

    Substitution: The dimethylphenoxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazolinones.

    Substitution: Various substituted quinazolinone derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to be due to its ability to inhibit key enzymes involved in bacterial cell wall synthesis . Additionally, its potential anticancer activity may be related to its ability to interfere with cell division and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its specific combination of a quinazolinone core, a dimethylphenoxyethyl group, and a sulfanyl linkage. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H18N2O2S

Molecular Weight

326.4 g/mol

IUPAC Name

2-[2-(3,4-dimethylphenoxy)ethylsulfanyl]-3H-quinazolin-4-one

InChI

InChI=1S/C18H18N2O2S/c1-12-7-8-14(11-13(12)2)22-9-10-23-18-19-16-6-4-3-5-15(16)17(21)20-18/h3-8,11H,9-10H2,1-2H3,(H,19,20,21)

InChI Key

ULFHANIAHABPFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCCSC2=NC3=CC=CC=C3C(=O)N2)C

Origin of Product

United States

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